1-Dodecyl-4-phenoxybenzene
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Overview
Description
1-Dodecyl-4-phenoxybenzene is an organic compound with the molecular formula C24H34O. It is also known as 4-dodecylphenyl phenyl ether. This compound is characterized by a dodecyl chain attached to a phenoxybenzene structure, making it a member of the ether family. It has a molecular weight of 338.5262 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-phenoxybenzene can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 4-dodecylphenol with phenol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Dodecyl-4-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Research on drug delivery systems and pharmaceutical formulations often utilizes this compound.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-phenoxybenzene involves its interaction with lipid bilayers and membrane proteins. The dodecyl chain allows the compound to integrate into lipid membranes, altering their fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents .
Comparison with Similar Compounds
- 1-Dodecyl-2-phenoxybenzene
- 1-Dodecyl-3-phenoxybenzene
- 1-Dodecyl-4-methoxybenzene
Comparison: 1-Dodecyl-4-phenoxybenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it exhibits different solubility, melting point, and interaction with biological membranes. These differences make it particularly suitable for certain applications in research and industry .
Properties
CAS No. |
55191-60-1 |
---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-dodecyl-4-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |
InChI Key |
XSAHYEQPUFJGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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